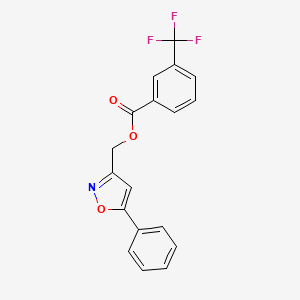

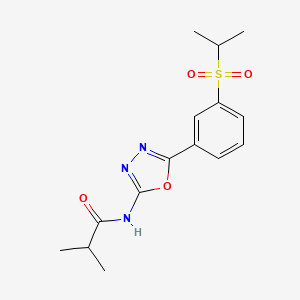

(5-Phenyl-3-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Isoxazolyl thioureas, when reacted with ethyl bromopyruvate, yield a series of compounds including methyl/phenyl [4carboethoxy-3-(3-methyl-5-styryl-isoxazol-4-yl)3H-thiazol-2-ylidene]amines, which further undergo reactions to form complex structures like 5-methyl-2[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4 dihydropyrazol-3-ones and [3-(3-methyl-5-styryl-isoxazol4-yl)-4-oxo-2-methyl/phenylimino-thiazolidin-5-ylidene]acetic acid methyl esters. These synthesis processes demonstrate the complex transformations that isoxazole derivatives can undergo, potentially leading to applications in various fields, including materials science and pharmaceuticals (Rajanarendar, Karunakar, & Ramu, 2006).

Development of Functionally Substituted Isoxazole and Isothiazole Derivatives

The acylation of benzene and toluene with isoxazole-3-carbonyl chlorides led to the creation of complex ketones, which upon reduction formed corresponding alcohols. Further transformations and reactions yielded esters containing azole fragments, indicating the potential for these compounds in synthesizing multifunctional materials or bioactive molecules (Potkin et al., 2013).

Synthesis and Reactions of Tributylstannylisoxazoles

The formation of 3-substituted 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition processes, followed by iodination and palladium-catalyzed reactions, showcases the versatility of isoxazole derivatives in forming new compounds with potential applications in organic synthesis and medicinal chemistry (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).

Synthesis of Novel Isoxazole Compounds with Potential Anti-tumor Activities

The preparation of N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide and the synthesis of six novel isoxazoline compounds, which showed promising anti-tumor activities, highlights the therapeutic potential of isoxazole derivatives in cancer treatment (Hao-fei, 2011).

Generation of Isoxazolyl- and Isothiazolylcarbamides with Antitumor Activity

The transformation of isoxazol-3-carboxylic acids into carbamides with significant antitumor activity and their ability to enhance the effects of cytostatic drugs indicate the importance of isoxazole derivatives in developing new anticancer therapies (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, & Kulchitskiy, 2014).

Mechanism of Action

Target of Action

These drugs bind to biological targets based on their chemical diversity .

Mode of Action

Isoxazole compounds are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

Isoxazole compounds are known to affect various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Isoxazole compounds are known to have various effects at the molecular and cellular level, depending on their specific structure and functional groups .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds .

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3/c19-18(20,21)14-8-4-7-13(9-14)17(23)24-11-15-10-16(25-22-15)12-5-2-1-3-6-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBASFJIFFQITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)

![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)

![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)

![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2596115.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)